molecular formula C10H10F2O3 B1414995 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid CAS No. 1039927-58-6

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

Cat. No.: B1414995
CAS No.: 1039927-58-6
M. Wt: 216.18 g/mol
InChI Key: DDQQDZZCUFMCQV-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, a process implicated in various diseases such as pulmonary fibrosis .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of dimethyl groups.

    4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of methyl groups.

Uniqueness

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQQDZZCUFMCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039927-58-6
Record name 4-(difluoromethoxy)-3,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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